![molecular formula C10H10ClN3 B1427549 2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 1183842-17-2](/img/structure/B1427549.png)

2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine

描述

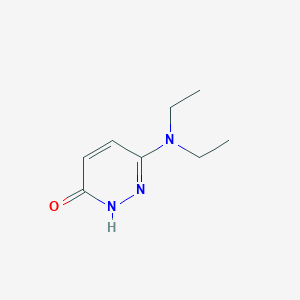

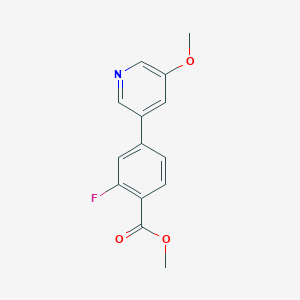

“2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine” is a complex organic compound that contains a pyridine ring and a pyrazole ring. The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of such compounds often involves the use of imidazole as a synthon in the development of new drugs . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .Molecular Structure Analysis

The molecular structure of “2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine” is characterized by the presence of a pyridine ring and a pyrazole ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用

合成和结构分析

吡唑衍生物,例如 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester 及其类似物,已通过 NMR、IR 光谱和 HRMS 分析合成和表征。使用 X 射线衍射分析了分子结构,与密度泛函理论 (DFT) 计算进行了比较,并通过理论计算进一步研究了它们的热力学性质和互变异构形式(Li-qun Shen et al., 2012)。

光反应性质

研究了 2-(1H-pyrazol-5-yl)pyridine 及其衍生物(包括 2-(4-methyl-1H-pyrazol-5-yl)pyridine)的光反应性质。它们表现出三种光反应:激发态分子内质子转移、激发态分子间双质子转移和溶剂辅助双质子转移。这些反应表现为双重发光和荧光带的双峰不可逆动力学偶联,突出了它们在光物理学研究中的潜力(V. Vetokhina et al., 2012)。

作用机制

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

Similar compounds have been reported to exhibit a range of pharmacokinetic properties, influencing their bioavailability .

Result of Action

Related compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets .

属性

IUPAC Name |

2-chloro-5-[(4-methylpyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-8-4-13-14(6-8)7-9-2-3-10(11)12-5-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSQKEZWFWFWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)

![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)

![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)

![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)

![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)

![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)